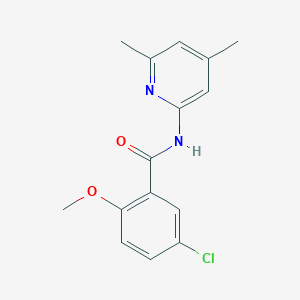
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide and a dimethylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4,6-dimethyl-2-aminopyridine.
Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4,6-dimethyl-2-aminopyridine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.
化学反応の分析
Types of Reactions
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide can undergo several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products include substituted benzamides with various functional groups.
Oxidation: Products include hydroxylated benzamides.
Reduction: Products include amines.
Hydrolysis: Products include carboxylic acids and amines.
科学的研究の応用
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
作用機序
The mechanism of action of 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
- 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
- 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-hydroxybenzamide
Comparison
- Structural Differences : The presence of different substituents (e.g., nitro, hydroxy) on the benzamide ring.
- Chemical Properties : Variations in reactivity and stability due to different functional groups.
- Biological Activity : Differences in biological activity and specificity towards molecular targets.
5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-chloro-N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-10(2)17-14(7-9)18-15(19)12-8-11(16)4-5-13(12)20-3/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJVXEORNDPNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)
![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)

![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
![4-chloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


